Linalyl phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

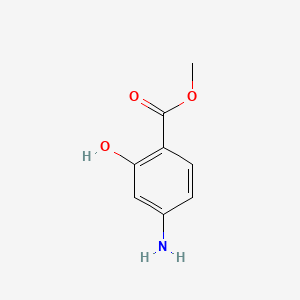

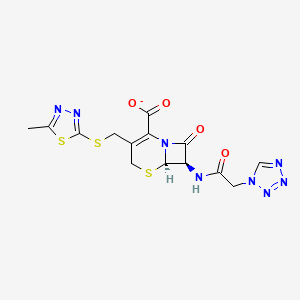

Linalyl phenylacetate, also known as fema 3501 or linalyl alpha-toluate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Linalyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl phenylacetate has a sweet, honey, and neroli taste.

Scientific Research Applications

1. Anti-Inflammatory Properties

Linalyl phenylacetate, as a component of essential oils, exhibits significant anti-inflammatory activities. This is evident from studies on linalool and linalyl acetate, which are closely related compounds. They have been shown to reduce edema in models of inflammation, suggesting potential for use in treating inflammatory conditions (Peana et al., 2002).

2. Antimicrobial Effects

Research on monoterpenes like linalyl acetate highlights their antimicrobial efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. These findings imply that linalyl phenylacetate, with its structural similarity to these compounds, could possess similar antimicrobial properties, potentially useful in pharmaceutical and clinical applications (Trombetta et al., 2005).

3. Vascular Smooth Muscle Relaxation

Linalyl acetate, a major ingredient in essential oils, has been found to relax vascular smooth muscle in animal models. This effect is achieved through dephosphorylation of myosin light chain, suggesting potential applications in cardiovascular therapy (Koto et al., 2006).

4. Skin Penetration and Delivery

The ability of terpenes such as linalyl acetate to penetrate skin varies with different topical vehicles. This characteristic could be leveraged in designing transdermal therapeutic systems for delivering active pharmaceutical ingredients (Cal, 2006).

5. Aroma and Odor Properties

The structural modifications of linalool and linalyl acetate significantly influence their odor profiles. Understanding these structure-odor relationships can be vital in the development of fragrances and aroma-therapeutic products (Elsharif et al., 2015).

6. Essential Oil Biosynthesis and Therapeutic Properties

The biosynthesis of compounds like linalool and linalyl acetate in lavender essential oils and their therapeutic properties, including anxiolytic and sleep-inducing effects, are of significant interest in alternative medicine and aromatherapy (Woronuk et al., 2011).

7. Antinociceptive and Gastroprotective Effects

Inhaled or orally administered essential oils containing linalool and linalyl acetate have been shown to have antinociceptive and gastroprotective effects in rodent models, suggesting potential applications in pain management and gastrointestinal protection (Barocelli et al., 2004).

properties

CAS RN |

7143-69-3 |

|---|---|

Product Name |

Linalyl phenylacetate |

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2-phenylacetate |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-9-10-15(2)3)20-17(19)14-16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |

InChI Key |

RROUXOOIXJRTOM-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |

density |

0.966-0.974 |

Other CAS RN |

7143-69-3 |

physical_description |

Colourless or pale straw colored viscous liquid; mildly floral, intensely sweet Neroli-rose type odou |

solubility |

Insoluble in water; soluble in olis Miscible at room temperature (in ethanol) |

synonyms |

3,7-dimethyl-1,6-octadien-3-yl phenylacetate linalyl phenylacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1200287.png)

![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)

![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)

![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)

![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)

![[4-[Oxo(thiophen-2-yl)methyl]-1-piperazinyl]-(3-pyridinyl)methanone](/img/structure/B1200296.png)